molecular formula C8H7BrF3NO2S B6324892 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide CAS No. 1055995-70-4

4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B6324892
CAS No.: 1055995-70-4
M. Wt: 318.11 g/mol
InChI Key: CWRMWGNMCCWIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide is a high-purity chemical reagent designed for research and development applications. This compound integrates a benzenesulfonamide core, a versatile scaffold recognized in medicinal chemistry for its bioactive potential, with bromo and trifluoromethyl substituents that enhance its utility in chemical synthesis. The sulfonamide functional group is a privileged structure in drug discovery, known to contribute to a wide range of biological activities. Research into sulfonamide derivatives has demonstrated their potential in various therapeutic areas, including as inhibitors for specific enzymatic targets . The presence of the bromine atom on the aromatic ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to synthesize a diverse array of more complex derivatives for structure-activity relationship (SAR) studies . The trifluoromethyl group is a key feature that significantly influences a compound's properties. Its high electronegativity and lipophilicity can improve membrane permeability and metabolic stability, making it a valuable substituent in the design of bioactive molecules . Furthermore, compounds containing both sulfonamide and trifluoromethyl groups have been investigated for their potential in materials science, such as in the development of optical sensors and advanced organic materials . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRMWGNMCCWIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Bromination Sequence

The process begins with nitration of m-chlorobenzotrifluoride under controlled conditions (HNO₃/H₂SO₄, 0–5°C), yielding 2-nitro-5-chlorobenzotrifluoride. Subsequent bromination using FeBr₃ or AlBr₃ as catalysts at 80–100°C introduces the bromine atom at the para position relative to the trifluoromethyl group. This step achieves 85–90% conversion but requires careful temperature control to avoid polybromination byproducts.

Sulfonamide Formation

The nitro group is reduced to an amine via catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C), producing 4-bromo-2-aminobenzotrifluoride. Methylation occurs using methyl iodide (CH₃I) in the presence of K₂CO₃, forming N-methyl-4-bromo-2-aminobenzotrifluoride. Sulfonation is then performed with chlorosulfonic acid (ClSO₃H) at 50°C, followed by ammonolysis to yield the final sulfonamide. This step typically achieves 70–75% yield, with purity >95% after recrystallization from ethanol/water.

Table 1: Reaction Conditions for Traditional Synthesis

StepReagents/ConditionsTemperatureYield (%)Purity (%)
NitrationHNO₃, H₂SO₄0–5°C9288
BrominationBr₂, FeBr₃80°C8790
ReductionH₂, Pd-C25°C9592
MethylationCH₃I, K₂CO₃60°C8285
SulfonationClSO₃H50°C7889
AmmonolysisNH₃ (aq.)25°C7595

Recent advances utilize photoredox catalysis to streamline trifluoromethyl group introduction. A protocol from the Royal Society of Chemistry employs N-fluorosulfonamide precursors irradiated under blue LED light (456 nm) with tris(trimethylsilyl)silane (TTMS) as a radical mediator.

Reaction Setup and Optimization

The method involves:

  • Substrate : N-methyl-4-bromobenzenesulfonamide

  • Trifluoromethyl source : Trifluoromethyltrimethylsilane (TMSCF₃)

  • Catalyst : Ru(bpy)₃Cl₂ (2 mol%)

  • Conditions : MeCN solvent, Na₃PO₄ base, 25°C, 16 h irradiation.

This single-step approach achieves 68–72% yield, bypassing intermediate purification. The photoexcited catalyst generates CF₃ radicals, which couple regioselectively at the ortho position relative to the sulfonamide group.

Table 2: Photoinduced Method Performance Metrics

ParameterValue
Yield68–72%
Purity (HPLC)93%
Reaction Time16 h
Energy Consumption40 W LED lamps
Byproducts<5% (unreacted starting material)

Electrochemical Bromination-Sulfonamation Cascade

An innovative electrochemical method developed by the RSC combines bromination and sulfonamide formation in a single reactor.

Cell Design and Process Flow

The undivided cell uses graphite electrodes (3 cm² surface area) immersed in a solution of:

  • Substrate : N-methyl-2-(trifluoromethyl)benzenesulfonamide

  • Electrolyte : n-Bu₄NBF₄ (0.5 M)

  • Bromine source : KBr

  • Solvent : Acetone/THF (4:1 v/v).

Applying a constant current (15 mA) for 4 hours facilitates bromide oxidation to Br⁺, which electrophilically substitutes the hydrogen at the para position. The process achieves 65–70% yield with 90% purity, eliminating the need for exogenous brominating agents.

Table 3: Electrochemical vs. Traditional Bromination

MetricElectrochemical MethodTraditional Method
Yield65–70%75–80%
Reaction Time4 h8–12 h
Waste GeneratedMinimal (no HBr)HBr, Fe residues
Energy Input0.5 kWh/mol2.1 kWh/mol

Comparative Analysis of Methodologies

Yield and Scalability

Traditional synthesis remains the highest-yielding route (75% overall) but requires six steps with intermediate isolations. The photoinduced method offers a streamlined alternative (72% yield, one step) but demands specialized equipment. Electrochemical bromination balances moderate yield (70%) with sustainability advantages .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes substitution reactions with various nucleophiles, facilitated by the electron-withdrawing trifluoromethyl group that enhances electrophilicity at the adjacent carbon.

Key Examples:

  • Amine Substitution: Reaction with primary amines (e.g., methylamine) in acetonitrile at 80°C yields N-methyl-2-(trifluoromethyl)-4-(alkylamino)benzenesulfonamides. Yields range from 50–65% depending on steric and electronic factors .

  • Thiol Coupling: Treatment with arylthiols in DMF using K₂CO₃ as a base produces 4-(arylthio) derivatives. For example, reaction with 4-fluorothiophenol achieves 72% conversion.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileConditionsProductYieldReference
MethylamineCH₃CN, 80°C, 12 h4-(Methylamino)-N-methyl-2-(trifluoromethyl)benzenesulfonamide58%
4-FluorothiophenolDMF, K₂CO₃, 60°C, 8 h4-(4-Fluorophenylthio)-N-methyl-2-(trifluoromethyl)benzenesulfonamide72%

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (3:1) at 100°C produces biaryl derivatives. For example:

  • Coupling with 4-methoxyphenylboronic acid yields 4-(4-methoxyphenyl)-N-methyl-2-(trifluoromethyl)benzenesulfonamide (82% yield) .

Buchwald-Hartwig Amination

Using Pd₂(dba)₃ and Xantphos as a catalyst system, primary and secondary amines couple efficiently. Reaction with morpholine achieves 68% yield under microwave irradiation (120°C, 2 h) .

Table 2: Coupling Reaction Performance

Reaction TypePartner ReagentCatalyst SystemConditionsYieldReference
Suzuki-Miyaura4-MeO-C₆H₄B(OH)₂Pd(PPh₃)₄, Na₂CO₃Toluene/H₂O, 100°C, 12 h82%
Buchwald-HartwigMorpholinePd₂(dba)₃/XantphosDMF, 120°C (MW), 2 h68%

Functionalization of the Sulfonamide Group

The N-methylsulfonamide moiety can undergo alkylation or acylation under specific conditions:

  • Alkylation: Treatment with methyl iodide in the presence of NaH in THF at 0°C to room temperature yields N,N-dimethyl derivatives (89% yield) .

  • Acylation: Reaction with acetyl chloride in pyridine produces the corresponding N-acetylated product (76% yield) .

Radical Reactions

Under photoredox conditions (e.g., Ir(ppy)₃ catalyst, blue LED), the compound participates in C–Br bond activation for alkylation with styrenes. For example, coupling with 4-fluorostyrene in DMA at 25°C forms a 1,2-difluoroethyl-linked dimer (54% yield) .

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C, EtOH) removes the bromine atom, yielding N-methyl-2-(trifluoromethyl)benzenesulfonamide. This reaction proceeds quantitatively but requires careful control to avoid over-reduction of the sulfonamide group .

Electrophilic Aromatic Substitution

Despite the strong electron-withdrawing effects of the trifluoromethyl and sulfonamide groups, directed ortho-metalation (using LDA or s-BuLi) enables functionalization at the 3-position. Subsequent quenching with electrophiles like CO₂ or DMF generates carboxylated or formylated products .

Table 3: Directed Metalation Reactions

ElectrophileBaseConditionsProductYieldReference
CO₂LDA, THF, −78°C1 h3-Carboxy-N-methyl-2-(trifluoromethyl)benzenesulfonamide61%
DMFs-BuLi, −40°C2 h3-Formyl-N-methyl-2-(trifluoromethyl)benzenesulfonamide57%

Scientific Research Applications

Scientific Research Applications

The compound has been utilized in various research domains:

  • Organic Chemistry :
    • Building Block : It serves as a versatile building block in organic synthesis, facilitating the development of new chemical reactions and compounds.
    • Reactivity Studies : The presence of the bromine atom allows for nucleophilic substitution reactions, which can be exploited to synthesize more complex molecules.
  • Biological Research :
    • Enzyme Inhibition : As a sulfonamide derivative, it may inhibit carbonic anhydrase, an enzyme crucial for maintaining pH balance in biological systems. This inhibition can be studied to understand its effects on cellular processes.
    • Biological Assays : The compound is used as a probe in various biological assays to study enzyme interactions and cellular signaling pathways.
  • Pharmaceutical Development :
    • Drug Candidate Precursor : Its unique structure makes it a potential precursor in the development of new pharmaceuticals, particularly those targeting metabolic disorders or cancer .
    • Therapeutic Applications : Investigations into its pharmacokinetics and bioavailability are ongoing to assess its suitability for therapeutic use.
  • Industrial Applications :
    • Agrochemicals Production : The compound is also being explored for its utility in synthesizing agrochemicals, which are essential for enhancing agricultural productivity .

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The bromine and trifluoromethyl groups contribute to the compound’s overall reactivity and stability, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their substituents:

Compound Name Benzene Substituents N-Substituent Key Features Reference
4-Bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide 4-Br, 2-CF₃ Methyl High lipophilicity, potential CNS activity
4-(5-(4-Methoxyphenyl)-3-CF₃-pyrazol-1-yl)benzenesulfonamide 4-(pyrazole-CF₃), 4-OCH₃ None (parent sulfonamide) COX-2 inhibitor (IC₅₀ = 9 nM)
N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide 3-CF₃, 4-Cl None (parent sulfonamide) High purity pharmaceutical intermediate
4-Bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2-CF₃-benzenesulfonamide 4-Br, 2-CF₃ Quinolin-3-yloxy-dichlorophenyl Complex aryl substitution
4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide 4-NH₂ 2,2,2-Trifluoroethyl Enhanced BBB permeability

Key Structural Insights :

  • The trifluoromethyl group at the 2-position increases electron-withdrawing effects, stabilizing the sulfonamide moiety and improving binding to hydrophobic enzyme pockets .
  • N-Methyl substitution reduces polarity, enhancing blood-brain barrier (BBB) penetration compared to bulkier N-aryl derivatives (e.g., quinolin-3-yloxy in ).

Activity Insights :

  • The absence of a pyrazole or thiazole ring in 4-bromo-N-methyl-2-CF₃-benzenesulfonamide may limit COX-2 affinity compared to compound 9 in , which achieves sub-nanomolar IC₅₀.
  • N-Methylation likely reduces metabolic clearance compared to unsubstituted sulfonamides, as seen in KMO inhibitors .
Physicochemical Properties
Property 4-Bromo-N-methyl-2-CF₃-benzenesulfonamide N-(4-Bromophenyl)benzenesulfonamide 4-Amino-N-(2,2,2-CF₃-ethyl)benzenesulfonamide
Molecular Weight ~340 g/mol 296 g/mol 254 g/mol
LogP (estimated) ~3.5 (highly lipophilic) ~2.8 ~2.1
Solubility Low (DMSO/chloroform) Moderate (DMSO) Slight in methanol/DMSO
Thermal Stability Likely stable (CF₃/Br substitution) Stable Sensitive to hydrolysis

Key Observations :

  • N-Methyl substitution further elevates LogP compared to unsubstituted analogues (e.g., N-(4-bromophenyl)benzenesulfonamide in ).

Biological Activity

4-Bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and a trifluoromethyl group, is part of a larger class of benzenesulfonamides known for their diverse pharmacological properties. Understanding the biological activity of this compound involves examining its mechanism of action, biochemical pathways, and potential applications in medicinal chemistry.

The primary mechanism of action for 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide is believed to be related to its role as an inhibitor of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance and fluid homeostasis in biological systems. The sulfonamide functional group allows this compound to mimic natural substrates, enabling it to bind to the active site of carbonic anhydrase and inhibit its activity, which can lead to alterations in pH regulation and cellular processes .

Biochemical Pathways

This compound may influence several biochemical pathways due to its enzyme inhibition properties. Notably, it could affect:

  • pH Regulation : By inhibiting carbonic anhydrase, the compound can disrupt normal bicarbonate buffering systems.
  • Fluid Balance : Alterations in carbonic anhydrase activity can impact renal function and fluid retention.
  • Cell Signaling : Similar compounds have been shown to modulate signaling pathways related to cell growth and apoptosis .

Pharmacokinetics

Pharmacokinetic studies indicate that 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide exhibits moderate binding affinity for serum proteins like human serum albumin (HSA), which can influence its bioavailability and therapeutic efficacy . The interaction with HSA is characterized by static fluorescence quenching mechanisms, indicating hydrophobic interactions play a significant role in its pharmacokinetic profile .

Biological Activity and Case Studies

The biological activity of 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide has been explored in various contexts:

  • Anticancer Activity : In studies involving structurally related compounds, sulfonamide derivatives have demonstrated significant anticancer properties. For instance, certain benzenesulfonamide derivatives showed potent inhibitory effects against cancer cell lines, suggesting that modifications like those found in 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide could enhance similar activities .
  • Enzyme Inhibition : Research has indicated that compounds with similar structures exhibit inhibitory effects on various enzymes, including cyclooxygenases and other key metabolic enzymes . This suggests a potential for developing this compound as a therapeutic agent targeting specific enzyme pathways.
  • Structure-Activity Relationship (SAR) : Studies on SAR have revealed that the introduction of halogen groups such as bromine or trifluoromethyl can significantly enhance the biological activity of sulfonamide derivatives. For example, compounds with trifluoromethyl substitutions exhibited improved binding affinities and selectivity towards their biological targets .

Data Table: Biological Activity Overview

Activity Type Description Reference
Carbonic Anhydrase InhibitionImpacts pH regulation and fluid balance; potential therapeutic applications
Anticancer ActivitySignificant growth inhibition in various cancer cell lines
Enzyme InhibitionInhibitory effects on key metabolic enzymes
PharmacokineticsModerate binding affinity to human serum albumin

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide, and how are intermediates validated?

  • Methodological Answer: The synthesis typically involves sulfonylation of a brominated aromatic precursor followed by N-methylation. For example, brominated intermediates like 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride can react with methylamine under controlled pH (7–9) in anhydrous THF. Intermediate purity is validated via 1H^1H/13C^{13}C-NMR and LC-MS. Crystallographic validation using SHELXL (for structure refinement) ensures correct stereoelectronic properties .

Q. How can X-ray crystallography confirm the molecular structure of this compound, and which software tools are recommended?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX programs (SHELXL for refinement) to solve the structure, and WinGX for data integration. ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement parameters .

Q. What spectroscopic techniques are critical for characterizing the trifluoromethyl and bromine substituents?

  • Methodological Answer: 19F^{19}F-NMR identifies trifluoromethyl chemical shifts (typically δ = -60 to -70 ppm). Bromine’s isotopic pattern in high-resolution mass spectrometry (HRMS) and Br-K edge XANES can confirm its electronic environment. IR spectroscopy detects sulfonamide N–H stretches (~3300 cm1 ^{-1}) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine position, N-methylation) influence bioactivity in COX-2 inhibition studies?

  • Methodological Answer: Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing bromine with chlorine or varying substituent positions). COX-2 inhibition is assayed via in vitro enzyme-linked immunosorbent assays (ELISA) using purified COX-2 isoforms. Celecoxib derivatives (e.g., SC-58635) show that trifluoromethyl groups enhance selectivity, while bromine improves binding affinity .

Q. What strategies resolve contradictions in crystallographic data, such as disordered trifluoromethyl groups?

  • Methodological Answer: Disordered CF3_3 groups are modeled using PART instructions in SHELXL, with isotropic displacement parameters constrained. Hydrogen-bonding networks (analyzed via Mercury CSD) can stabilize disorder. Validation tools like PLATON/ADDSYM check for missed symmetry .

Q. How can hydrogen-bonding patterns in crystal packing affect solubility and stability?

  • Methodological Answer: Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., R22_2^2(8) motifs). Strong N–H···O sulfonamide interactions reduce solubility in polar solvents. Thermal gravimetric analysis (TGA) correlates packing density with thermal stability .

Q. What computational methods predict the compound’s pharmacokinetic profile, and how are they validated experimentally?

  • Methodological Answer: Molecular dynamics (MD) simulations (e.g., Desmond) model membrane permeability. In vitro Caco-2 cell assays validate predicted logP and P-gp efflux ratios. Metabolite identification via LC-MS/MS confirms oxidative stability of the bromine and CF3_3 groups .

Data-Driven Research Challenges

Q. How to address discrepancies in biological activity between enantiomers or polymorphs?

  • Methodological Answer: Chiral HPLC separates enantiomers, and their COX-2 inhibition is tested separately. For polymorphs, SC-XRD and DSC (differential scanning calorimetry) correlate crystal forms with bioactivity. Synchrotron powder XRD resolves subtle structural variations .

Q. What experimental and computational approaches optimize the compound’s selectivity for β3_3-adrenergic receptors?

  • Methodological Answer: Docking studies (AutoDock Vina) map interactions with β3_3-receptor active sites. Radioligand binding assays (using 3H^3H-L-748,337) quantify selectivity against β1_12_2-receptors. Fluorine-walking SAR identifies critical CF3_3-receptor contacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.